molecular formula C14H12BrFO B14026401 2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene

2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene

Cat. No.: B14026401
M. Wt: 295.15 g/mol
InChI Key: OGXAPBTUOGTWKU-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene is an organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the benzyloxy group. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst. The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol or benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality material.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the benzyloxy group is converted to an aldehyde or acid through the loss of electrons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1-methylbenzene: Lacks the bromine and fluorine substituents.

    2-(Benzyloxy)-1-bromo-3-methylbenzene: Lacks the fluorine substituent.

    2-(Benzyloxy)-1-bromo-5-fluorobenzene: Lacks the methyl substituent.

Uniqueness

2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both electron-withdrawing (bromine and fluorine) and electron-donating (methyl and benzyloxy) groups allows for diverse chemical transformations and applications.

Properties

Molecular Formula

C14H12BrFO

Molecular Weight

295.15 g/mol

IUPAC Name

1-bromo-5-fluoro-3-methyl-2-phenylmethoxybenzene

InChI

InChI=1S/C14H12BrFO/c1-10-7-12(16)8-13(15)14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

OGXAPBTUOGTWKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=C2)Br)F

Origin of Product

United States

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